molecular formula C13H20O B7866586 1-(2,4,6-Trimethylphenyl)-2-methyl-2-propanol

1-(2,4,6-Trimethylphenyl)-2-methyl-2-propanol

Cat. No.: B7866586
M. Wt: 192.30 g/mol
InChI Key: HAFNCARZBWJVHX-UHFFFAOYSA-N
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Description

1-(2,4,6-Trimethylphenyl)-2-methyl-2-propanol is an organic compound belonging to the class of aromatic alcohols It is characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is also bonded to a 2,4,6-trimethylphenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4,6-Trimethylphenyl)-2-methyl-2-propanol typically involves the reaction of 2,4,6-trimethylbenzyl chloride with a suitable organometallic reagent, such as methylmagnesium bromide (Grignard reagent). The reaction proceeds under anhydrous conditions and is usually carried out in an inert atmosphere to prevent moisture from interfering with the reaction. The general reaction scheme is as follows:

2,4,6-Trimethylbenzyl chloride+Methylmagnesium bromideThis compound\text{2,4,6-Trimethylbenzyl chloride} + \text{Methylmagnesium bromide} \rightarrow \text{this compound} 2,4,6-Trimethylbenzyl chloride+Methylmagnesium bromide→this compound

Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The process may also include purification steps such as distillation or recrystallization to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4,6-Trimethylphenyl)-2-methyl-2-propanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents such as thionyl chloride (SOCl2) to form the corresponding chloride.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in aqueous solution.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl2) in the presence of a base such as pyridine.

Major Products:

    Oxidation: 1-(2,4,6-Trimethylphenyl)-2-methyl-2-propanone.

    Reduction: 1-(2,4,6-Trimethylphenyl)-2-methylpropane.

    Substitution: 1-(2,4,6-Trimethylphenyl)-2-methyl-2-chloropropane.

Scientific Research Applications

1-(2,4,6-Trimethylphenyl)-2-methyl-2-propanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and as a solvent in certain industrial processes.

Mechanism of Action

The mechanism of action of 1-(2,4,6-Trimethylphenyl)-2-methyl-2-propanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. Additionally, the aromatic ring can participate in π-π interactions with other aromatic systems, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

1-(2,4,6-Trimethylphenyl)-2-methyl-2-propanol can be compared with other similar compounds, such as:

    2,4,6-Trimethylphenol: This compound has a similar aromatic structure but lacks the additional methyl group and hydroxyl group present in this compound.

    1-(2,4,6-Trimethylphenyl)ethanol: This compound has a similar structure but with an ethyl group instead of a methyl group attached to the hydroxyl-bearing carbon.

    2,4,6-Trimethylbenzyl alcohol: This compound has a similar aromatic structure but with a benzyl group instead of a propanol group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

IUPAC Name

2-methyl-1-(2,4,6-trimethylphenyl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O/c1-9-6-10(2)12(11(3)7-9)8-13(4,5)14/h6-7,14H,8H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAFNCARZBWJVHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)CC(C)(C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

97 g (79%) of the title compound is prepared from 38 g of magnesium and 222 g of methyl iodide in 1.2 L of diethyl ether and 116 g of methyl (2,4,6-trimethylphenyl)acetate under standard conditions in a Grignard reaction. bp15: 140° C.
Quantity
38 g
Type
reactant
Reaction Step One
Quantity
222 g
Type
reactant
Reaction Step One
Quantity
116 g
Type
reactant
Reaction Step One
Quantity
1.2 L
Type
reactant
Reaction Step One
Yield
79%

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